2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide
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Overview
Description
2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide is a complex organic compound that features a unique structure combining indole, pyridine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable precursor, such as 1-methylindole, the indole ring is constructed through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting appropriate thioamide and α-haloketone intermediates.
Coupling Reactions: The indole and thiazole intermediates are then coupled using a cross-coupling reaction, often facilitated by palladium catalysts.
Amidation: The final step involves the formation of the carboxamide group by reacting the coupled product with 4-methylpyridine-2-amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole, pyridine, or thiazole rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetics, bioavailability, and potential as a drug candidate.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: Research explores its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide: shares structural similarities with other indole, pyridine, and thiazole derivatives.
Indole Derivatives: Compounds like tryptophan and serotonin.
Pyridine Derivatives: Compounds like nicotine and pyridoxine.
Thiazole Derivatives: Compounds like thiamine and benzothiazole.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-methylindol-2-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-7-8-20-17(9-12)22-18(24)14-11-25-19(21-14)16-10-13-5-3-4-6-15(13)23(16)2/h3-11H,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJFPASHDCNBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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